Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Overview
Description
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a benzofuran derivative that has shown promising results in preclinical studies, making it an attractive candidate for further investigation.
Scientific Research Applications
Synthetic Methodologies and Derivatives :
- S. Kato and T. Morie (1996) describe a synthesis method involving methyl 4-amino-2,3-dihydroxybenzoate, highlighting the compound's utility in creating benzotriazole derivatives and other complex organic molecules (Kato & Morie, 1996).
- M. Prezent and V. Dorokhov (2012) discuss the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to the formation of ketene N-benzoylaminal, a compound showing the versatility of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in creating diverse chemical structures (Prezent & Dorokhov, 2012).
Development of Novel Heterocyclic Systems :
- J. Dodonova et al. (2010) synthesized methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, demonstrating the role of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in developing novel heterocyclic systems with potential pharmaceutical applications (Dodonova et al., 2010).
Supramolecular Chemistry and Crystal Structures :
- J. Portilla et al. (2007) investigated the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, providing insights into the compound's role in forming complex molecular architectures (Portilla et al., 2007).
Electrochemical Applications :
- H. Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, indicating the potential of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in electrochemistry (Senboku et al., 2011).
Bioactive Molecule Synthesis :
- T. Kakigami et al. (1998) worked on the synthesis of serotonin 5-HT4 receptor agonistic activity of optical isomers, showcasing the significance of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in the synthesis of pharmacologically active molecules (Kakigami et al., 1998).
properties
IUPAC Name |
methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKJMUYUUPEQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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